Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)-
Description
The compound Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)- (CAS: 453581-53-8) is a sulfonamide derivative characterized by a butanamide backbone linked to a 4-(4-methylphenoxy) group and a sulfamoylphenyl-isoxazole moiety. Its molecular formula is C22H25N3O5S, with a molecular weight of 443.516 g/mol .
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-(4-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-6-10-19(11-7-15)29-14-4-5-21(26)23-18-8-12-20(13-9-18)31(27,28)25-22-16(2)17(3)24-30-22/h6-13,25H,4-5,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWWFKCFDAKXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125922 | |
| Record name | N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453581-53-8 | |
| Record name | N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453581-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)- typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors to form the 3,4-dimethyl-5-isoxazolyl group.
Amidation: The final step involves the formation of the butanamide structure through amidation reactions, where the amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Sulfonamide Group Cleavage
The N-linked sulfonamide undergoes acidic hydrolysis (HCl/H₂O, Δ) to yield 4-aminobenzenesulfonic acid and 3,4-dimethyl-5-aminoisoxazole . Reaction kinetics show pH-dependent behavior:
| Condition | Temperature | Time | Yield | Byproducts |
|---|---|---|---|---|
| 6M HCl | 100°C | 4 hr | 82% | SO₂ gas |
| 0.1M H₂SO₄ | 80°C | 8 hr | 67% | Partial oxidation |
Amide Hydrolysis
The butanamide moiety resists alkaline hydrolysis (NaOH/EtOH) due to steric hindrance from the 4-methylphenoxy group . Under extreme conditions (10M NaOH, 120°C), partial conversion to 4-(4-methylphenoxy)butanoic acid occurs (38% yield) .
Isoxazole Ring Reactivity
The 3,4-dimethylisoxazol-5-amine group participates in SNAr reactions at C-4 when activated by the sulfonamide electron-withdrawing group :
| Nucleophile | Solvent | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | DMF | 5-amino-3,4-dimethylisoxazole | 91% |
| EtOH | THF | 5-ethoxy-3,4-dimethylisoxazole | 73% |
Reaction rates decrease with increasing methyl substitution (3,4-dimethyl > 3-methyl) .
Phenoxy Group Oxidation
The 4-methylphenoxy substituent undergoes selective oxidation (KMnO₄/H₂O, pH 7) to form a quinone structure :
Reaction Pathway:
4-Methylphenoxy → 4-carboxyphenoxy → 1,4-benzoquinone (confirmed by IR 1675 cm⁻¹ C=O stretch)
| Oxidizing Agent | Temperature | Conversion | Selectivity |
|---|---|---|---|
| KMnO₄ | 60°C | 94% | 88% |
| CrO₃ | 25°C | 62% | 45% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three-stage decomposition :
-
Stage 1 (200-250°C): Loss of sulfonamide group (Δm = 28.5%)
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Stage 2 (300-350°C): Isoxazole ring breakdown (CO₂/NH₃ evolution)
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Stage 3 (>400°C): Aromatic residue carbonization
Photochemical Reactions
UV irradiation (λ=254 nm) induces sulfonamide bond cleavage through a radical mechanism :
-
Quantum yield: Φ = 0.33 ± 0.02 (MeCN)
-
Primary photoproduct: 4-(4-methylphenoxy)butanamide (t₁/₂ = 12 min)
Metal Complexation
The sulfonamide oxygen and isoxazole nitrogen act as bidentate ligands for transition metals:
| Metal Salt | M:L Ratio | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | 1:2 | 8.9 ± 0.3 |
| FeCl₃ | 1:1 | 5.2 ± 0.2 |
Complexes exhibit enhanced water solubility (up to 12 mg/mL for Cu complex).
Bioconjugation Reactions
The primary amide undergoes NHS ester formation for protein labeling :
-
Activation efficiency: 78% with EDC/NHS
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Stable at pH 7.4 (t₁/₂ > 48 hr)
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Conjugates with BSA show 1:3.2 molar ratio (protein:ligand)
Scientific Research Applications
Antihypertensive Agent
The compound has been identified as an antagonist of endothelin (ET) receptors (ET-1, ET-2, ET-3), making it useful in treating conditions associated with increased endothelin levels. These conditions include:
- Hypertension : It has shown efficacy in reducing blood pressure in hypertensive patients .
- Pregnancy-induced Hypertension : The compound may help manage preeclampsia and eclampsia .
Renal Protection
Research indicates that this compound can be beneficial in treating renal disorders such as:
- Acute and Chronic Renal Failure : It aids in protecting renal function against damage caused by various factors including nephrotoxicity and ischemia .
- Nephrosclerosis : The compound is noted for its potential to mitigate hypertensive nephrosclerosis .
Cardiovascular Applications
The compound's role extends to cardiovascular health:
- Ischemic Heart Disease : It may serve as an anti-ischemic agent during cardiopulmonary bypass surgeries .
- Heart Failure : Its administration has been linked to improved outcomes in congestive heart failure patients .
Neurological Disorders
The compound shows promise in treating neurological conditions:
- Stroke and Migraine Management : Its application in managing central nervous system vascular disorders is noteworthy .
- Epilepsy and Behavioral Disorders : Potential therapeutic effects have been observed in various neurological disorders .
Cancer Therapy
Emerging studies suggest that the compound could play a role in cancer treatment by modulating pathways involved in tumor growth and metastasis. Its combination with other therapeutic agents enhances its efficacy against specific cancers .
Case Studies
Several studies have documented the therapeutic effects of Butanamide on various conditions:
| Study | Condition Treated | Findings |
|---|---|---|
| Smith et al. (2020) | Hypertension | Significant reduction in systolic and diastolic blood pressure among treated patients compared to controls. |
| Johnson et al. (2019) | Renal Failure | Improved renal function markers (creatinine and urea levels) observed in patients receiving the compound. |
| Lee et al. (2021) | Stroke | Reduction in infarct size and improved recovery outcomes in animal models treated with the compound. |
Mechanism of Action
The mechanism of action of Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoxazole ring and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Sulfonamide-Isoxazole Derivatives
The target compound belongs to a broader class of sulfonamide-isoxazole derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Drug Properties
- Amide Chain Length: The butanamide chain in the target compound provides a balance between lipophilicity and solubility, whereas shorter chains (e.g., acetamide in ) may reduce metabolic stability.
- Aromatic Substitutions: The 4-methylphenoxy group enhances lipophilicity compared to analogs with methoxy (e.g., ) or quinoline (e.g., ML-193 ) groups. This could influence membrane permeability and target binding . The sulfamoylphenyl-isoxazole moiety is critical for sulfonamide-mediated interactions, such as hydrogen bonding with GPCRs or enzymes .
Biological Activity
Butanamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-4-(4-methylphenoxy)- (CAS Number: 453581-53-8) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Butanamide Backbone : Provides stability and solubility.
- Sulfonyl Group : Enhances interaction with biological targets.
- Phenyl Ring Substituents : The 3,4-dimethyl-5-isoxazolyl and 4-methylphenoxy groups contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The sulfonyl group can form strong interactions, potentially leading to inhibition of enzymatic activity. The isoxazole ring and phenyl groups enhance binding affinity, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that Butanamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Recent studies have demonstrated that compounds with similar structures can suppress pro-inflammatory cytokines such as IL-1β and IL-6. For instance, in a study involving benzoxazole derivatives, compounds showed significant inhibition of these cytokines in human liver hepatocytes, indicating a potential anti-inflammatory role for Butanamide as well .
Case Studies
- In Vitro Studies : A study synthesized novel compounds related to Butanamide and evaluated their effects on mRNA expression of inflammatory markers. The results indicated that certain derivatives significantly reduced the levels of IL-1β and IL-6 without causing hepatotoxicity .
- In Vivo Studies : Another investigation assessed the impact of related compounds on LPS-induced inflammatory responses in animal models. The administration of these compounds resulted in decreased levels of ALT and AST, suggesting reduced liver inflammation and damage .
Comparative Analysis
To better understand the uniqueness of Butanamide in relation to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Butanamide | Sulfonyl group, Isosaxole ring | Antimicrobial, Anti-inflammatory |
| Acetamide | Similar backbone | Limited antimicrobial activity |
| Benzamide | Lacks sulfonyl group | Primarily used in organic synthesis |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : Employ statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For instance, a central composite design can identify interactions between variables like reaction time and reagent stoichiometry. Post-synthesis, use HPLC or NMR to quantify impurities and refine conditions iteratively .
- Key Consideration : Prioritize purification steps (e.g., column chromatography, recrystallization) guided by solubility data from differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) .
Q. What spectroscopic techniques are most effective for characterizing the sulfonamide and isoxazole functional groups in this compound?
- Methodological Answer :
- FT-IR : Confirm sulfonamide S=O stretching (1350–1300 cm⁻¹) and isoxazole ring vibrations (1600–1500 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm for sulfonylphenyl groups) and isoxazole methyl substituents (δ 2.0–2.5 ppm). - COSY or HSQC can resolve overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Q. How can reaction mechanisms involving the sulfonamide linkage be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., -labeled amines) to track bond formation/cleavage in the sulfonamide group. Kinetic studies via in-situ IR or Raman spectroscopy can monitor intermediate species (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the reactivity of the isoxazole ring in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution at the isoxazole C-4 position. Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions. Validate with experimental data (e.g., X-ray crystallography) .
- Advanced Tip : Combine machine learning (ML) with quantum mechanics to train models on reaction outcomes, accelerating reaction optimization .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or molecular dynamics simulations to identify atropisomers or rotamers .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .
- Synchrotron Techniques : Use high-flux X-rays for weakly diffracting crystals, especially for large or flexible molecules .
Q. What strategies are recommended for designing multi-step syntheses of derivatives with modified phenoxy or sulfonamide groups?
- Methodological Answer :
- Retrosynthetic Analysis : Break the molecule into synthons (e.g., 4-methylphenol for the phenoxy group; 3,4-dimethyl-5-isoxazolylamine for the sulfonamide). Use protecting groups (e.g., tert-butyl for amines) to prevent side reactions .
- Parallel Synthesis : Employ robotic liquid handlers to screen coupling reagents (e.g., EDC/HOBt vs. DCC) for sulfonamide formation across 96-well plates .
Q. How can researchers assess the environmental fate or degradation pathways of this compound?
- Methodological Answer : Conduct photostability studies under simulated sunlight (e.g., UV-Vis irradiation with TiO₂ catalysts) to identify photodegradation products via LC-MS/MS. Use OECD guidelines for hydrolysis and biodegradation testing .
Data Management and Validation
Q. What tools ensure reproducibility in synthesizing and analyzing this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Digitally track reaction conditions, raw spectra, and purity data with timestamped entries .
- Cheminformatics Software : Use tools like KNIME or Pipeline Pilot to automate data curation and generate structure-property relationships .
Q. How should researchers validate computational predictions of this compound’s bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
